![molecular formula C16H20FNO5S B2767464 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1421457-58-0](/img/structure/B2767464.png)
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide, also known as EFME, is a chemical compound that has been the subject of extensive scientific research. It is a sulfonamide derivative and has been found to have a wide range of potential applications in the field of medicine.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photosensitization mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Architecture and Crystal Engineering
Studies on the crystal structures of sulfonamide derivatives reveal the role of intermolecular interactions in determining the supramolecular architecture. These insights are crucial for designing materials with desired physical and chemical properties (Rodrigues et al., 2015).
Anticancer and Antiangiogenic Activities
Novel 3-arylaminobenzofuran derivatives containing benzenesulfonamide moieties have shown promising in vitro and in vivo anticancer and antiangiogenic activities. These compounds bind to the colchicine site of tubulin, inhibit cancer cell growth at nanomolar concentrations, induce apoptosis, and disrupt vascular networks in tumors, highlighting their potential as cancer therapeutics (Romagnoli et al., 2015).
Cerebral Vasospasm Prevention
In the context of preventing cerebral vasospasm following subarachnoid hemorrhage, endothelin receptor antagonists, including compounds with benzenesulfonamide groups, have demonstrated effectiveness in reducing the magnitude of arterial constriction, suggesting their utility in treating conditions resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Development of Antitumor Agents
Research on benzenesulfonamide derivatives has also focused on their potential as anticancer agents, with studies indicating significant cytotoxic activities against various cancer cell lines. These findings underscore the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2016).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5S/c1-3-23-16-5-4-14(10-15(16)17)24(19,20)18(7-9-21-2)11-13-6-8-22-12-13/h4-6,8,10,12H,3,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDAIMAOXFDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide |
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